Cas no 2088729-76-2 (4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Benzenamine, 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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- MDL: MFCD24039683
- Inchi: 1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,15H2,1-5H3
- InChI Key: IKTDVMGZTODMOF-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(OC)C(B2OC(C)(C)C(C)(C)O2)=C1
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3056256-0.05g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 95.0% | 0.05g |
$118.0 | 2025-03-19 | |
| Enamine | EN300-3056256-0.1g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 95.0% | 0.1g |
$176.0 | 2025-03-19 | |
| Enamine | EN300-3056256-0.25g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 95.0% | 0.25g |
$252.0 | 2025-03-19 | |
| Enamine | EN300-3056256-0.5g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 95.0% | 0.5g |
$457.0 | 2025-03-19 | |
| Enamine | EN300-3056256-1.0g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 95.0% | 1.0g |
$584.0 | 2025-03-19 | |
| Enamine | EN300-3056256-2.5g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 95.0% | 2.5g |
$1147.0 | 2025-03-19 | |
| Enamine | EN300-3056256-5.0g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 95.0% | 5.0g |
$1695.0 | 2025-03-19 | |
| Enamine | EN300-3056256-10.0g |
4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 95.0% | 10.0g |
$2516.0 | 2025-03-19 | |
| Enamine | EN300-3056256-1g |
4-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 1g |
$600.0 | 2023-09-05 | ||
| Enamine | EN300-3056256-5g |
4-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2088729-76-2 | 5g |
$1737.0 | 2023-09-05 |
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Introduction to 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 2088729-76-2)
4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, identified by its Chemical Abstracts Service (CAS) number 2088729-76-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of boronic acid derivatives, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone technique in modern synthetic organic chemistry. The presence of both a methoxy group and a tetramethylborate moiety makes this molecule particularly intriguing, as these functional groups offer unique reactivity and structural advantages that are leveraged in the development of novel therapeutic agents.
The structural framework of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline consists of an aniline core substituted with a tetramethylborate group at the 3-position and a methoxy group at the 4-position. This configuration is strategically designed to enhance its compatibility with palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The tetramethylborate group, derived from pinacol borane, provides stability under reaction conditions while maintaining high reactivity in cross-coupling processes. This stability is particularly crucial in multi-step syntheses where harsh conditions may be employed.
In recent years, boronic acid derivatives have been extensively studied for their potential applications in drug discovery and development. The ability to introduce these moieties into molecular structures allows for the creation of compounds with tailored biological activities. For instance, 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block for the synthesis of more complex pharmacophores. Its incorporation into drug candidates can lead to improved solubility, bioavailability, and target specificity—key factors that contribute to the efficacy of therapeutic agents.
One of the most compelling aspects of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is its role in facilitating the construction of biaryl structures through Suzuki-Miyaura cross-coupling. Biaryl compounds are prevalent in many biologically active molecules, including antibiotics, antivirals, and anticancer agents. By serving as a precursor for such structures, this compound enables researchers to explore new chemical spaces and develop innovative treatments for various diseases. The methoxy group further enhances its utility by providing a site for additional functionalization, allowing for the generation of a diverse library of derivatives.
Recent advancements in synthetic methodologies have highlighted the importance of boronic acid derivatives in medicinal chemistry. For example, studies have demonstrated that compounds incorporating tetramethylborate groups exhibit enhanced metabolic stability compared to their unsubstituted counterparts. This stability is attributed to the electron-withdrawing nature of the boron center, which reduces susceptibility to hydrolysis and oxidation. Such properties make 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline an attractive candidate for further exploration in drug development pipelines.
The pharmaceutical industry has increasingly recognized the value of boronic acid derivatives in addressing unmet medical needs. Researchers are leveraging compounds like 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to develop novel inhibitors targeting critical biological pathways. For instance, studies have shown that boronic acid-containing molecules can interact with enzymes involved in cancer metabolism and signal transduction. By modulating these pathways, such compounds hold promise for treating conditions that are currently resistant to conventional therapies.
In addition to its pharmaceutical applications, 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has found utility in materials science and agrochemical research. Its ability to participate in cross-coupling reactions makes it a valuable tool for synthesizing advanced materials with tailored properties. Similarly, in agrochemistry, boronic acid derivatives are being explored as potential leads for developing new pesticides and herbicides that offer improved efficacy and environmental safety.
The synthesis of 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step procedures that require precise control over reaction conditions. Key steps include the preparation of the boronic ester from pinacol borane and an appropriate aryl halide or triflate derivative. The methoxy group is often introduced during later stages of synthesis to ensure optimal regioselectivity and yield. Advances in catalytic systems have further refined these processes, enabling higher efficiencies and reduced waste generation—a critical consideration in modern chemical manufacturing.
As research continues to uncover new applications for boronic acid derivatives like 4-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, their significance in science and industry is likely to grow. Collaborative efforts between academia and industry are essential to accelerate the discovery and development of novel compounds based on these versatile scaffolds. By fostering innovation through interdisciplinary approaches—combining synthetic chemistry with computational modeling and biological testing—researchers can unlock new therapeutic possibilities and address global health challenges more effectively.
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